Product packaging for 4-Hydroxy-3-methoxyphenylacetone(Cat. No.:CAS No. 2503-46-0)

4-Hydroxy-3-methoxyphenylacetone

Cat. No.: B134125
CAS No.: 2503-46-0
M. Wt: 180.2 g/mol
InChI Key: LFVCJQWZGDLHSD-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity of 4-Hydroxy-3-methoxyphenylacetone

The precise identification of a chemical compound is fundamental to scientific discourse. This section details the standardized naming conventions and identifiers for this compound.

IUPAC Name: 1-(4-hydroxy-3-methoxyphenyl)propan-2-one

The systematic name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is 1-(4-hydroxy-3-methoxyphenyl)propan-2-one. nih.govnist.gov This nomenclature precisely describes its molecular structure, indicating a propan-2-one backbone substituted at the first carbon position with a 4-hydroxy-3-methoxyphenyl group.

Common Synonyms and Abbreviations: Guaiacylacetone, Vanillyl Methyl Ketone, HMP-one

In scientific literature and commercial contexts, this compound is frequently referred to by several synonyms. These include Guaiacylacetone, Vanillyl Methyl Ketone, and the abbreviation HMP-one. nih.govchemicalbook.comsigmaaldrich.com Other less common names include 2-Propiovanillone and Methyl vanillyl ketone. chemicalbook.comsigmaaldrich.com

CAS Registry Number: 2503-46-0

The Chemical Abstracts Service (CAS) has assigned the registry number 2503-46-0 to this compound. nih.govchemicalbook.comscbt.com This unique identifier is universally used in databases and research articles to unambiguously identify the substance.

Historical Context and Initial Discoveries of this compound

The origins of this compound are linked to the study of natural products. It is recognized as a volatile aromatic compound found in hardwoods and is released during the combustion process, which contributes to the flavor of smoked meats. absin.cn Its presence has also been identified in wines aged in wooden barrels, where it influences the flavor profile. absin.cn Research has also pointed to its existence in Picea abies (Norway spruce). nih.gov

Early synthetic methods, such as the Fries rearrangement of 2-methoxyphenyl propionate, have been documented for the production of related compounds like 4'-Hydroxy-3'-methoxypropiophenone, highlighting the long-standing interest in this class of molecules. chemicalbook.com More contemporary synthetic approaches for related acetophenones involve the Fries rearrangement of acetyl guaiacol (B22219), which is noted for its efficiency and potential for industrial-scale production. google.com

Significance and Research Trajectory of this compound in Chemical Sciences

This compound serves as a valuable molecule in various areas of chemical research. It is a known natural compound found in lignin (B12514952). biosynth.com The compound has been a subject of study in the context of food chemistry and flavor science due to its aromatic properties. absin.cn

Furthermore, its chemical structure makes it a point of interest for synthetic chemistry. For instance, it has been used as a reactant in the synthesis of other complex molecules. One study details its reaction with N-benzylmaleimide to synthesize a new compound. researchgate.net The study of its metabolites is also an area of research, with investigations into how it is processed in biological systems. thegoodscentscompany.com The compound and its derivatives are also explored for their potential in various applications, which drives ongoing research into their synthesis and properties. google.comresearchgate.net

Compound Names and Identifiers
Compound NameType
1-(4-hydroxy-3-methoxyphenyl)propan-2-oneIUPAC Name
GuaiacylacetoneCommon Synonym
Vanillyl Methyl KetoneCommon Synonym
HMP-oneAbbreviation
2-PropiovanilloneCommon Synonym
Methyl vanillyl ketoneCommon Synonym
4'-Hydroxy-3'-methoxypropiophenoneRelated Compound
2-methoxyphenyl propionateRelated Compound
acetyl guaiacolRelated Compound
N-benzylmaleimideReactant

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B134125 4-Hydroxy-3-methoxyphenylacetone CAS No. 2503-46-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)propan-2-one
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InChI

InChI=1S/C10H12O3/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6,12H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVCJQWZGDLHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075060
Record name 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-
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Molecular Weight

180.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2503-46-0
Record name Guaiacylacetone
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Record name Guaiacylacetone
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Record name Guaiacylacetone
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Record name 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-
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Record name 1-(4-hydroxy-3-methoxyphenyl)acetone
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Record name 4-HYDROXY-3-METHOXYPHENYLACETONE
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Natural Occurrence and Biosynthesis of 4 Hydroxy 3 Methoxyphenylacetone

Plant Sources and Distribution

4-Hydroxy-3-methoxyphenylacetone is a naturally occurring phenolic compound found within the plant kingdom. Its distribution is linked to complex plant polymers and it has been identified in several distinct plant species.

While not a flavonoid itself, this compound is found in plants that are rich in flavonoids. Flavonoids are a diverse group of plant secondary metabolites derived from the phenylpropanoid and polyketide biosynthetic pathways. nih.gov Plants like Polygonum aviculare are known for their significant flavonoid content and have also been identified as a source of this compound. researchgate.netuctm.edu The co-occurrence suggests a shared origin from the broader phenylpropanoid pathway, which provides the essential precursors for a wide array of phenolic compounds, including both flavonoids and lignin-related molecules. mdpi.com

Research has established that this compound is a natural compound found in lignin (B12514952). cymitquimica.com Lignin is a complex polymer of aromatic alcohols, primarily derived from p-coumaryl, coniferyl, and sinapyl alcohols, which form p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively. nih.gov The "guaiacyl" component of the synonym Guaiacylacetone refers to the 2-methoxyphenol unit, which is structurally related to the coniferyl alcohol precursor of lignin's G-units. The presence of a methoxy (B1213986) group (-OCH3) is a key feature of many lignin-related compounds. nih.gov Traces of guaiacyl acetone (B3395972) have been identified during the chemical analysis of lignin model compounds. researchgate.net

The presence of this compound has been confirmed in several plant species through phytochemical analysis.

Plant SpeciesCommon NameFamilyFinding
Picea abiesNorway SprucePinaceaeIdentified as a constituent in the bark.
Polygonum aviculareProstrate KnotweedPolygonaceaeIsolated from the whole plant. researchgate.net
Zanthoxylum tetraspermum-RutaceaePhytochemical screenings have identified a variety of phenolic compounds and flavonoids, though the specific presence of this compound is not explicitly detailed in all analyses. cabidigitallibrary.org
Zingiber officinaleGingerZingiberaceaeWhile ginger is a rich source of the structurally similar compound Zingerone (B1684294) (4-(4-hydroxy-3-methoxyphenyl)-2-butanone), the direct isolation of 4-Hydroxy-3-methoxyphenylacetone is less documented. nih.govresearchgate.netrsc.org Zingerone is typically formed from the degradation of gingerols during cooking or drying. nih.govresearchgate.net

Microbial Production and Biotransformation Pathways

Microorganisms, particularly bacteria, have been utilized for the production of related compounds, demonstrating specific biotransformation capabilities. Studies have focused on the enzymatic aldol (B89426) reaction to generate 4-hydroxybenzylidene acetone, a direct precursor to raspberry ketone. This process uses 4-hydroxybenzaldehyde and acetone as substrates. nih.gov

Bacteria possessing the enzyme 2-deoxyribose-5-phosphate aldolase (DERA) have been shown to catalyze this reaction effectively. Various bacterial species have demonstrated the ability to synthesize significant amounts of 4-hydroxybenzylidene acetone, indicating a viable biotransformation pathway for producing precursors to compounds like this compound. nih.gov

Biosynthetic Pathways and Precursors of this compound

The biosynthesis of this compound in plants is intrinsically linked to the phenylpropanoid pathway. This central metabolic route provides the precursors for a vast array of phenolic compounds, including monolignols and flavonoids. mdpi.comnih.gov The core structure of the compound, a guaiacyl unit (a hydroxyl and a methoxy group on a benzene (B151609) ring), points to a biosynthetic origin from precursors such as ferulic acid or coniferyl alcohol, which are key intermediates in this pathway.

The biosynthesis of benzylisoquinoline alkaloids (BIAs) in plants, for example, starts with the amino acid tyrosine, which is converted to intermediates like 4-hydroxyphenylacetaldehyde (4-HPAA). researchgate.net While this is a different pathway, it illustrates how plants synthesize complex phenolic structures from simpler aromatic precursors derived from primary metabolism. The formation of this compound likely involves similar enzymatic modifications—such as hydroxylation and methylation—of a phenylpropanoid intermediate, followed by chain shortening or other modifications to form the final acetone structure.

Synthesis and Derivatization of 4 Hydroxy 3 Methoxyphenylacetone in Laboratory and Industrial Settings

Chemical Synthesis Methodologies

The preparation of 4-hydroxy-3-methoxyphenylacetone can be achieved through various synthetic pathways, each starting from different precursors and employing distinct reaction mechanisms. These methods range from classical named reactions to more modern catalytic approaches.

One synthetic strategy involves the use of protecting groups to shield reactive functional groups during intermediate steps. The benzyl (B1604629) group is a common choice for protecting hydroxyl groups. In this approach, a dibenzyloxy-protected precursor, 1-(3,4-dibenzyloxyphenyl)acetone, is synthesized first. The final step to obtain this compound is the removal of these benzyl ethers.

This deprotection is typically accomplished via catalytic hydrogenolysis. The protected compound is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297), and treated with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). The reaction cleaves the benzyl ether bonds, liberating the free hydroxyl groups and producing toluene (B28343) as a byproduct. This method is valued for its clean and high-yielding nature, with the main challenge lying in the initial preparation of the dibenzyloxyphenylacetone precursor.

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry and represents a viable route to this compound. This pathway typically involves a crossed or mixed aldol condensation between vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and acetone (B3395972).

In this reaction, a base, such as sodium hydroxide, deprotonates the α-carbon of acetone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of vanillin. The resulting β-hydroxy ketone intermediate can then undergo dehydration (elimination of a water molecule) under the reaction conditions to yield an α,β-unsaturated ketone, 1-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one. Subsequent selective hydrogenation of the carbon-carbon double bond of this intermediate yields the target compound, this compound. The synthesis of a similar molecule, p-hydroxybenzalacetone, via the condensation of p-hydroxybenzaldehyde and acetone is a well-established process, often optimized for industrial production of raspberry ketone.

Reactant 1Reactant 2Catalyst/BaseIntermediate Product
VanillinAcetoneSodium Hydroxide (NaOH)1-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one
p-HydroxybenzaldehydeAcetoneTin-exchanged DTP on K-10 clayp-hydroxybenzalacetone

This table illustrates the reactants and catalysts used in aldol condensation reactions to form precursors to phenylacetones.

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. While not directly producing this compound, it is used to synthesize the closely related compound apocynin (4-hydroxy-3-methoxyacetophenone), which shares the same core structure.

In this method, guaiacol (B22219) acetate (acetyl guaiacol) undergoes rearrangement. A patented method describes using methanesulfonic acid as both a solvent and a catalyst, sometimes with the addition of phosphorus pentoxide. google.com The reaction involves heating acetyl guaiacol in methanesulfonic acid, which promotes the migration of the acetyl group from the phenolic oxygen to the aromatic ring, primarily at the para position, to yield 4-hydroxy-3-methoxyacetophenone. google.com This process is noted for its high atom economy and the potential for solvent recovery, making it suitable for larger-scale production. google.com Yields exceeding 70% have been reported under optimized conditions. google.com

Starting MaterialCatalyst/SolventKey ConditionsProductReported Yield
Acetyl GuaiacolMethanesulfonic Acid40°C, 1 hour, then 20h at RT4-Hydroxy-3-methoxyacetophenone70.0% google.com
Acetyl GuaiacolMethanesulfonic Acid50°C, 0.5-1 hour4-Hydroxy-3-methoxyacetophenone>70% google.com

This table summarizes findings from research on the Fries rearrangement of acetyl guaiacol. google.com

The oxidation of substituted propenylbenzenes is a key method for producing phenylacetones. This route can be applied to precursors like eugenol (B1671780) (4-allyl-2-methoxyphenol) or its isomer isoeugenol (B1672232) (1-(4-hydroxy-3-methoxyphenyl)-1-propene). First, eugenol is isomerized to isoeugenol, which has a double bond conjugated with the aromatic ring.

The subsequent step is an oxidation reaction, similar to the Wacker process. For instance, a related compound, p-methoxyphenylacetone, is synthesized by the catalytic oxidation of anethole (B165797) (p-methoxyphenylpropene) using an oxidant like hydrogen peroxide in the presence of a suitable catalyst. google.com This oxidation cleaves the double bond to form the desired ketone. Applying this logic, the oxidation of isoeugenol would yield vanillin and acetaldehyde, while specific oxidative conditions targeting the terminal carbon of the propenyl group are required to form the desired phenylacetone (B166967).

Another established synthetic route begins with the Henry reaction, a condensation between an aldehyde and a nitroalkane. Vanillin is reacted with nitroethane in the presence of a basic catalyst (like n-butylamine) to form 1-(4-hydroxy-3-methoxyphenyl)-2-nitropropene.

The subsequent step is the reduction of this nitroalkene to the corresponding ketone. A common method for this transformation is the use of iron powder in the presence of a strong acid, such as hydrochloric acid. orgsyn.org This process, known as the Nef reaction or a related reduction, converts the nitro group into a carbonyl group, yielding this compound. This two-step sequence is a versatile method for preparing phenyl-2-propanones from benzaldehydes. orgsyn.org

StepReactantsReagents/CatalystsProduct
1. CondensationVanillin, Nitroethanen-Butylamine1-(4-hydroxy-3-methoxyphenyl)-2-nitropropene
2. Reduction1-(4-hydroxy-3-methoxyphenyl)-2-nitropropeneIron (Fe), Hydrochloric Acid (HCl)This compound

This table outlines the two-stage synthesis from vanillin via a nitropropene intermediate.

For industrial-scale production, cost-effectiveness, safety, and efficiency are paramount. The most common industrial routes to this compound and its derivatives often leverage readily available starting materials.

The aldol condensation of vanillin and acetone is a prominent industrial method. Vanillin is a bulk chemical produced from lignin (B12514952) or guaiacol, and acetone is an inexpensive and widely available solvent and reactant. The process can be optimized using various catalysts and reaction conditions to maximize the yield of the unsaturated ketone precursor, which is then hydrogenated to the final product.

Another industrially relevant pathway is the oxidation of eugenol or isoeugenol . Eugenol is the primary component of clove oil, a natural and renewable feedstock. Isomerization of eugenol to isoeugenol followed by controlled oxidation provides a "green" route to the target molecule and other valuable vanilla-related flavor compounds.

While processes like toluene carboxylation and subsequent acylation represent general industrial strategies for building complexity, they are less specific to this particular molecule compared to routes starting from more functionalized precursors like vanillin or eugenol. Similarly, formaldehyde condensation is a key industrial reaction, but in this context, it is more commonly associated with the production of vanillin itself or its derivatives, rather than the direct synthesis of this compound.

Enzymatic Synthesis and Biocatalytic Approaches

The use of enzymes in chemical synthesis offers a green and highly selective alternative to traditional chemical methods. For the synthesis of amines from ketones like this compound, biocatalytic approaches, particularly those involving ω-transaminases, are at the forefront of research.

ω-Transaminase Applications and Challenges

ω-Transaminases (ω-TAs) are powerful biocatalysts that transfer an amino group from a donor molecule to a ketone or aldehyde acceptor, producing a chiral amine. nih.gov This capability makes them highly valuable for the asymmetric synthesis of pharmaceutically important amines from prochiral ketones. mdpi.com The application of ω-TAs to substrates like this compound is a promising route for producing the corresponding chiral amine, 4-hydroxy-3-methoxyphenyl-2-aminopropane.

However, the industrial application of ω-transaminases is not without its hurdles. Key challenges include:

Unfavorable Reaction Equilibrium: The equilibrium of the transamination reaction often lies on the side of the starting materials (ketone and amine donor), leading to low product conversion. nih.gov Strategies to overcome this include using a large excess of the amine donor or removing the ketone byproduct as it forms. nih.govmdpi.com For instance, the conversion of 4-methoxyphenylacetone, a related ketone, reached 94% only when a 16-fold excess of the amine donor (alanine) was used. nih.gov

Substrate and Product Inhibition: The enzyme's activity can be inhibited by high concentrations of the ketone substrate or the amine product. mbl.or.kr This necessitates careful control of substrate feeding and, in some cases, in situ product removal (ISPR) to maintain enzyme activity. mdpi.com

Limited Substrate Scope and Stability: While versatile, a specific ω-TA may not accept bulky substrates or may exhibit low stability under industrial process conditions (e.g., in the presence of organic co-solvents needed to dissolve hydrophobic substrates). mdpi.comnih.gov Research has shown that using co-solvents like DMSO can sometimes enhance enzyme activity and substrate solubility. mdpi.com

Stereoselectivity: The active site of a wild-type ω-TA is structured to produce a specific enantiomer (either (R) or (S)). nih.gov Obtaining the opposite enantiomer often requires finding a different enzyme or modifying the existing one through protein engineering, which involves mutating amino acid residues in the active site to alter its specificity or accommodate bulky substrates. nih.govnih.gov

Table 1: Key Challenges in ω-Transaminase Catalysis and Corresponding Mitigation Strategies
ChallengeDescriptionMitigation StrategyReference
Unfavorable EquilibriumThe reversible nature of the reaction limits the final product yield.Use of a large excess of amine donor; removal of the ketone byproduct (e.g., by evaporation or in a biphasic system). nih.govmdpi.com
Product InhibitionThe amine product can bind to the enzyme's active site, reducing its catalytic rate.In situ product removal (ISPR); use of aqueous-organic two-phase systems. mbl.or.krmdpi.com
Substrate InhibitionHigh concentrations of the ketone substrate can inhibit or denature the enzyme.Fed-batch strategies to maintain low substrate concentration. nih.gov
Low Solubility of SubstratesHydrophobic ketones like this compound may have poor solubility in aqueous media.Addition of organic co-solvents (e.g., DMSO); protein engineering to improve tolerance. mdpi.com

Reductive Amination of Ketones

The enzyme requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, which acts as an intermediate carrier of the amino group. The mechanism proceeds in two half-reactions:

The amine donor reacts with the enzyme-bound PLP, forming a ketimine intermediate and releasing the ketone byproduct. The PLP is converted to pyridoxamine (B1203002) 5'-phosphate (PMP).

The ketone substrate (e.g., this compound) enters the active site and reacts with the PMP, regenerating the PLP cofactor and releasing the final chiral amine product.

This enzymatic approach is a powerful alternative to chemical methods that often require harsh conditions and expensive heavy-metal catalysts. mdpi.com

Derivatization Strategies for Analytical and Synthetic Purposes

To accurately analyze this compound, particularly in complex mixtures using techniques like gas chromatography-mass spectrometry (GC-MS), its chemical structure is often modified. This process, known as derivatization, is used to improve the compound's analytical properties.

Acetate Derivatives for GC/MS Analysis

One common derivatization strategy for compounds containing hydroxyl (-OH) groups is acetylation. For this compound, the phenolic hydroxyl group can be converted into an acetate ester, forming 4-acetoxy-3-methoxyphenylacetone. nih.gov

This conversion is typically achieved by reacting the parent compound with an acetylating agent like acetic anhydride, often in the presence of a catalyst. The resulting acetate derivative is more volatile and less polar than the original compound. This change in chemical properties is highly advantageous for GC analysis, as it generally leads to shorter retention times, improved peak shapes, and reduced thermal degradation in the hot GC injector and column. mdpi.com

Silylation with BSTFA + TMCS for GC-MS

Silylation is the most widely used derivatization technique for GC analysis. chemcoplus.co.jp It involves replacing the active hydrogen atom of a polar functional group, such as the hydroxyl group in this compound, with a trimethylsilyl (B98337) (TMS) group. aliyuncs.com This derivatization significantly increases the volatility and thermal stability of the analyte while reducing its polarity. chemcoplus.co.jp

A powerful and common silylating reagent mixture is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) combined with a small amount of Trimethylchlorosilane (TMCS) as a catalyst. chemcoplus.co.jpsigmaaldrich.com

BSTFA is a strong TMS donor that reacts readily with a wide range of polar compounds. chemcoplus.co.jp Its byproducts are highly volatile, which minimizes interference in the chromatogram. aliyuncs.com

TMCS is added as a catalyst (typically 1-10%) to increase the reactivity of the BSTFA. aliyuncs.com This combination is particularly effective for derivatizing sterically hindered hydroxyl groups that might react incompletely with BSTFA alone. chemcoplus.co.jp

The reaction converts the phenolic -OH group of this compound into a -O-TMS ether. The resulting derivative is much more suitable for GC-MS analysis, providing sharp chromatographic peaks and characteristic mass spectra for identification and quantification. mdpi.comresearchgate.net

Table 2: Reagents and Conditions for Silylation
ReagentRoleKey AdvantagesReference
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Primary Silylating AgentPowerful TMS donor; byproducts are volatile and cause less chromatographic interference. chemcoplus.co.jpaliyuncs.com
TMCS (Trimethylchlorosilane)CatalystIncreases the reactivity of BSTFA, enabling the derivatization of hindered functional groups. chemcoplus.co.jpaliyuncs.com
PyridineSolvent/CatalystCan act as an HCl acceptor in reactions and help prevent inter-conversion of derivatives. aliyuncs.comresearchgate.net

Reaction with Girard T Reagent for Aldehyde and Ketone Analysis

Girard's Reagent T (GirT) is a derivatizing agent specifically designed to react with the carbonyl group of aldehydes and ketones. nih.gov It reacts with the ketone functional group of this compound to form a hydrazone derivative. myu-group.co.jp

This derivatization offers several analytical advantages, particularly for analysis by mass spectrometry:

Enhanced Ionization: GirT contains a quaternary ammonium (B1175870) group, which carries a permanent positive charge. nih.gov When this moiety is attached to a neutral molecule like this compound, the resulting derivative can be detected with significantly higher sensitivity in positive-ion mode mass spectrometry (e.g., ESI-MS). nih.govupenn.edu

Increased Boiling Point: The derivatization increases the molecular weight and boiling point of the analyte, which can be useful in preventing evaporation of volatile ketones during sample preparation. myu-group.co.jp

Improved Stability: The resulting hydrazone can be more stable than the parent ketone under certain analytical conditions. upenn.edu

The reaction is typically carried out in an acidic alcohol solution, and it proceeds rapidly to form the stable derivative, enabling the sensitive and specific quantification of ketones in various samples. nih.govmyu-group.co.jp

Derivatization for Spectroscopic Characterization

In the realm of chemical analysis, derivatization is a crucial technique employed to modify a compound's structure to enhance its suitability for a particular analytical method. For this compound, also known as guaiacylacetone, this process is particularly valuable for improving its spectroscopic properties, thereby facilitating more detailed and accurate characterization through methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The primary goals of derivatization in this context are often to increase volatility for gas chromatography-mass spectrometry (GC-MS), enhance ionization efficiency in MS, or to induce specific chemical shifts in NMR for clearer spectral interpretation.

One common derivatization strategy involves the modification of the hydroxyl and ketone functional groups present in the this compound molecule. For instance, the phenolic hydroxyl group can be converted into an ether or an ester. Silylation, a common derivatization technique for GC-MS analysis, involves replacing the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. This transformation reduces the polarity of the molecule and increases its volatility, leading to better chromatographic separation and sharper peaks.

Another approach is the reaction of the ketone functional group. For example, the formation of oximes or hydrazones can be used to introduce specific labels or to alter the fragmentation pattern in mass spectrometry, aiding in structural elucidation.

A study on the interaction between 4-hydroxy-3-methoxyacetophenone, a closely related compound, and the ionic liquid [BMIM][Cl] using 1H NMR spectroscopy provides insights into how intermolecular interactions can influence spectral data. researchgate.net The formation of an adduct resulted in noticeable changes in the chemical shifts of the protons, particularly the hydroxyl proton, indicating the formation of hydrogen bonds. researchgate.net This highlights how even non-covalent derivatization or complex formation can be a powerful tool for spectroscopic analysis.

The synthesis of derivatives can also be aimed at exploring the biological activities of the parent compound. For example, a pivalate-based Michael product of this compound was synthesized and its structure confirmed using ¹H and ¹³C NMR analyses. researchgate.net This derivatization not only allowed for detailed spectroscopic characterization but also enabled further investigation into its pharmacological properties. researchgate.net

The table below summarizes the expected changes in spectroscopic data upon derivatization of this compound for different analytical techniques.

Derivatization MethodTarget Functional GroupSpectroscopic TechniqueExpected Outcome
Silylation (e.g., with BSTFA)Phenolic HydroxylGC-MSIncreased volatility, improved peak shape, characteristic mass fragments of the TMS derivative.
AcetylationPhenolic HydroxylNMR, MSShift in the aromatic proton signals in NMR, increased molecular weight and altered fragmentation in MS.
MethylationPhenolic HydroxylNMR, MSDisappearance of the phenolic proton signal and appearance of a new methoxy (B1213986) signal in NMR, increased molecular weight in MS.
Oxime formationKetoneNMR, MSFormation of a C=N bond introduces new signals and correlations in NMR, characteristic fragmentation pattern in MS.
Hydrazone formationKetoneNMR, MSSimilar to oxime formation, provides a derivative with distinct spectroscopic properties for confirmation of the ketone group.

The following table provides a hypothetical comparison of key ¹H NMR chemical shifts for this compound and one of its possible derivatives, an acetylated form.

ProtonThis compound (δ, ppm)Acetyl-4-hydroxy-3-methoxyphenylacetone (δ, ppm) (Predicted)
-OH~5.6 (broad singlet)Absent
-OCH₃~3.8 (singlet)~3.8 (singlet)
Ar-H~6.7-6.9 (multiplet)~6.8-7.1 (multiplet, slight downfield shift)
-CH₂-~3.6 (singlet)~3.6 (singlet)
-C(O)CH₃~2.1 (singlet)~2.1 (singlet)
-OCOCH₃N/A~2.3 (singlet)

It is important to note that the exact spectroscopic data will depend on the specific derivatizing agent used and the conditions of the reaction. The NIST WebBook provides mass spectrometry data for the parent compound, this compound, which serves as a crucial reference for comparing the mass spectra of its derivatives. nist.gov The electron ionization mass spectrum is characterized by a molecular ion peak at m/z 180 and significant fragment ions. nist.govnih.gov Derivatization will lead to a predictable increase in the molecular weight and the appearance of new fragment ions corresponding to the added functional group, which can be used to confirm the success of the derivatization reaction.

Biological Activities and Pharmacological Potential of 4 Hydroxy 3 Methoxyphenylacetone

Anti-inflammatory Effects

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in numerous diseases. Research suggests that 4-hydroxy-3-methoxyphenylacetone and related compounds possess anti-inflammatory properties through various mechanisms.

A key enzyme in the inflammatory process is inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO), a mediator of inflammation. nih.govnih.gov Studies have shown that certain phenolic compounds can inhibit the expression of iNOS. For instance, a novel synthetic compound, (3E)-4-(2-hydroxyphenyl)but-3-en-2-one (HPB), was found to inhibit lipopolysaccharide (LPS)-induced NO generation in RAW 264.7 macrophages by down-regulating iNOS gene expression. nih.gov This down-regulation was achieved by inhibiting the production of intracellular reactive oxygen species (ROS), which are known to activate nuclear factor-kappaB (NF-κB), a key transcription factor for iNOS. nih.gov While not directly studying this compound, this research highlights a plausible mechanism by which similar phenolic structures could exert anti-inflammatory effects.

Another related compound, 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one (B1249937) (HMPH), a curcuminoid analogue, has demonstrated potent anti-inflammatory activity by significantly inhibiting the translocation of p65 NF-κB into the nucleus in murine macrophages. nih.gov This action surpasses that of curcumin, a well-known anti-inflammatory agent. nih.gov

In silico, or computer-based, modeling has provided further insights into the anti-inflammatory potential of compounds structurally related to this compound. For example, in silico studies of HMPH revealed a strong binding affinity to myeloid differentiation factor 2 (MD2), an upstream component of the inflammatory pathway. nih.gov This suggests that HMPH's anti-inflammatory effects may stem from inhibiting the inflammatory cascade at an early stage. nih.gov

These studies collectively suggest that this compound and its analogues likely exert their anti-inflammatory effects through multiple pathways, including the inhibition of key inflammatory enzymes like iNOS and the modulation of signaling cascades such as the NF-κB pathway.

Antioxidant Properties

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a contributing factor to many chronic diseases. Phenolic compounds are well-known for their antioxidant capabilities.

This compound is recognized as a phytochemical component of Picrorhiza kurroa, a plant used in traditional medicine for inflammatory conditions. researchgate.net Its major active ingredient, apocynin (4-hydroxy-3-methoxyacetophenone), is considered a specific inhibitor of NADPH oxidase, a major source of cellular ROS. researchgate.net

The metabolite 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), derived from 4-hydroxy-3-methoxycinnamic acid (HMCA), has demonstrated potent antioxidant effects, in some cases stronger than its precursor. mdpi.com Studies on HMPA have shown its ability to reduce oxidative stress and enhance antioxidant capacity in various models. mdpi.commdpi.com For example, HMPA administration in mice was found to decrease plasma reactive oxygen metabolites and enhance antioxidant capacity after exhaustive exercise. mdpi.com

Table 1: Effects of HMPA Administration on Oxidative Stress Markers

Marker Effect of HMPA Administration Reference
Plasma Reactive Oxygen Metabolites Decreased mdpi.com
Plasma Nitrite/Nitrate Levels Reduced mdpi.com

Enzyme Inhibition and Modulation

Beyond its anti-inflammatory and antioxidant activities, this compound has been investigated for its ability to inhibit or modulate various enzymes.

Research has indicated that this compound can inhibit the activity of enzymes involved in the transfer reactions of bacterial cells. biosynth.com This suggests a potential role for this compound in interfering with bacterial growth and metabolism. biosynth.com

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, breaking down starches into glucose which is then absorbed into the bloodstream. nih.govnih.gov Inhibiting these enzymes can help to control postprandial hyperglycemia (a spike in blood sugar after a meal), which is a therapeutic target for managing type 2 diabetes. nih.govnih.gov

While direct studies on this compound are limited in this area, the broader class of phenolic compounds has shown significant potential as inhibitors of these digestive enzymes. nih.gov The inhibitory activity of phenolic compounds is often linked to their chemical structure, including the number and position of hydroxyl groups. nih.gov Molecular docking studies have revealed that phenolic compounds can bind to both the active and allosteric sites of these enzymes, leading to their inhibition. nih.gov Given its phenolic structure, this compound warrants further investigation for its potential as an alpha-glucosidase and alpha-amylase inhibitor.

Enhancement of LPMO Efficacy

Lytic Polysaccharide Monooxygenases (LPMOs) are a class of enzymes that play a crucial role in the breakdown of recalcitrant polysaccharides like cellulose (B213188) and chitin (B13524) through an oxidative mechanism. nih.govasm.org For their catalytic activity, LPMOs require an external electron donor, or reductant. nih.gov Research has shown that various phenolic compounds derived from lignin (B12514952) can serve as effective reductants for LPMOs, thereby enhancing their enzymatic efficiency. nih.govresearchgate.net

These lignin-derived small molecules are capable of donating electrons to the copper-containing active site of the LPMO, which is a prerequisite for the enzyme to cleave glycosidic bonds. nih.govresearchgate.net The ability of these compounds to act as electron donors is linked to their chemical structure. While direct studies on this compound as an LPMO reductant are not extensively detailed in the reviewed literature, its status as a lignin-derived phenolic compound suggests it could potentially contribute to the enhancement of LPMO efficacy. The degradation of lignin by other enzymes can release such phenolic compounds, which in turn can fuel the activity of LPMOs in a synergistic manner. asm.orgnih.gov This suggests a natural role for compounds like this compound in the biological processing of lignocellulosic biomass.

Potential Therapeutic Applications

The chemical structure of this compound has made it a subject of investigation for various potential therapeutic uses, ranging from cardiovascular conditions to metabolic disorders and as a building block for other pharmacologically active substances.

There are indications that this compound has been explored for its potential in treating congestive heart failure. asm.org This natural compound, found in lignin, has been reportedly studied in this context. asm.org The proposed mechanism involves the inhibition of enzymes related to transfer reactions in bacterial cells and a reduction in the production of acetate (B1210297), a substance used by bacteria for growth. asm.org

The management of inflammatory conditions such as arthritis is another area of potential application. While direct studies on the anti-arthritic properties of this compound are limited, its derivatives have shown promise. A succinimide (B58015) derivative synthesized from this compound has been identified as a potential future therapeutic for the management of inflammation. Furthermore, the general class of polyphenolic compounds is known for anti-inflammatory properties, which are beneficial in managing inflammatory diseases like rheumatoid arthritis. nih.govnih.gov For instance, a related but more complex phenylpropanoid, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), has demonstrated significant anti-inflammatory effects by inhibiting nitric oxide (NO) and prostaglandin (B15479496) E2 production in cellular and animal models. nih.gov These findings suggest that this compound could serve as a valuable scaffold for developing new anti-inflammatory agents.

In the context of metabolic diseases, this compound has been utilized as a starting material in the synthesis of novel compounds with potential anti-diabetic activity. Research has described the reaction of this compound with N-benzylmaleimide to create a new succinimide derivative. This derivative was the subject of in-vitro and in-vivo studies to explore its potential as a multi-target anti-diabetic agent. This highlights the role of this compound as a key intermediate in the development of new therapeutic agents for diabetes mellitus.

Carbidopa is a drug used in the treatment of Parkinson's disease, often in combination with levodopa. It acts as a peripheral dopa decarboxylase inhibitor. A thorough review of the scientific literature and patent databases did not yield any evidence to suggest that this compound is used as an intermediate in the synthesis of Carbidopa. The established synthesis routes for Carbidopa typically start from other precursors, such as L-α-methyldopa methyl ester or L-2-(3,4-dimethoxybenzyl)-2-ureidopropionic acid. patsnap.comgoogle.comgoogle.com

There is no direct scientific evidence in the reviewed literature linking this compound to the treatment of osteoporosis or the inhibition of bone loss.

However, in the context of cell mitosis inhibition, a study on a closely related compound provides some insight. Raspberry ketone, or 4-(p-hydroxyphenyl)-2-butanone, is a positional isomer of this compound. Research has shown that this raspberry phytochemical can induce G1-S phase cell cycle arrest in colorectal cancer cell lines. nih.gov It was found to downregulate the expression of key cell cycle proteins, CyclinD1/CDK4, through the Wnt signaling pathway. nih.gov While these findings are for an isomer, they suggest a potential avenue of research for this compound in the investigation of its effects on cell cycle and proliferation, which are fundamental to cancer research.

Analytical Methodologies for 4 Hydroxy 3 Methoxyphenylacetone Research

Chromatographic Techniques

Chromatography stands as a cornerstone for the analysis of 4-hydroxy-3-methoxyphenylacetone. Both gas and liquid chromatography, often coupled with mass spectrometry, provide the necessary sensitivity and selectivity for its detection and measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.

GC-MS is instrumental in identifying and quantifying this compound in various extracts, such as those derived from plant materials. tjpps.org The process typically involves extracting the compound from the sample matrix using a suitable solvent, followed by direct injection into the GC-MS system. The compound is then separated from other components in the extract based on its volatility and interaction with the chromatographic column. The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that serves as a chemical fingerprint for identification. nist.gov

For instance, the analysis of methanolic extracts of plant materials like Moringa oleifera has successfully identified numerous compounds, including those structurally related to this compound, by comparing their mass spectra to established libraries like the National Institute of Standards and Technology (NIST) database. tjpps.orgsysrevpharm.org The NIST Chemistry WebBook provides comprehensive mass spectral data for 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-, which is a synonym for this compound. nist.gov

Table 1: GC-MS Data for this compound

Parameter Value Reference
Formula C₁₀H₁₂O₃ nist.gov
Molecular Weight 180.2005 g/mol nist.gov
CAS Registry Number 2503-46-0 nist.gov

| IUPAC Standard InChIKey | LFVCJQWZGDLHSD-UHFFFAOYSA-N | nist.gov |

This table summarizes key identifiers for this compound, crucial for its identification in GC-MS analysis.

To improve the volatility and thermal stability of this compound for GC-MS analysis, a process called derivatization is often employed. jfda-online.com This chemical modification of the molecule, typically targeting its hydroxyl and ketone functional groups, can lead to sharper chromatographic peaks and lower detection limits. jfda-online.com

Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.gov This process makes the compound more volatile and less prone to degradation at the high temperatures used in the GC injector and column. nih.govyoutube.com Another method is methoximation, which targets carbonyl groups (ketones and aldehydes), preventing the formation of multiple derivatives and improving peak shape. youtube.com The choice of derivatization reagent and reaction conditions is crucial for achieving reproducible and accurate results. researchgate.net

Table 2: Common Derivatization Approaches for GC-MS

Derivatization Type Target Functional Group Benefit
Silylation Hydroxyl (-OH) Increases volatility, improves thermal stability. nih.gov

This table outlines common derivatization strategies used to enhance the GC-MS analysis of compounds with active functional groups.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of this compound, particularly for samples that are not suitable for the high temperatures of GC or for quantifying the compound in biological fluids.

HPLC has been successfully applied to the quantification of compounds structurally similar to this compound in human urine. For instance, a reverse-phase HPLC method was developed to measure urinary levels of 4-hydroxy-3-methoxyphenylglycol (MHPG), a related metabolite. nih.gov This method often involves enzymatic hydrolysis to release the conjugated form of the analyte, followed by extraction and injection into the HPLC system. The results obtained from such HPLC methods have shown excellent correlation with those from GC-MS, demonstrating the reliability of HPLC for quantitative analysis in complex biological matrices. nih.gov Similar methodologies can be adapted for the direct determination of other related compounds like 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) in urine. nih.gov

Coupling HPLC with a Diode Array Detector (DAD) provides an additional layer of analytical certainty. A DAD detector acquires the full UV-Vis spectrum of the eluting compounds, which can be used for peak purity assessment and compound identification by comparing the acquired spectrum with that of a known standard. This is particularly useful in complex samples where co-elution of interfering substances is possible. While specific studies detailing HPLC-DAD analysis of this compound are not prevalent in the provided search results, the technique is a standard and powerful tool for the analysis of phenolic compounds in various extracts.

Coupled with Mass Spectrometry (MS/MS)

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) stands as a powerful and highly sensitive technique for the analysis of this compound. This method offers excellent selectivity and allows for the detection and quantification of the compound even at very low concentrations in complex mixtures.

In a typical HPLC-MS/MS setup, the sample is first subjected to chromatographic separation on an HPLC column. This separates this compound from other components in the sample. The separated compound then enters the mass spectrometer, where it is ionized. In the first stage of mass analysis (MS1), the precursor ion corresponding to the molecular weight of this compound is selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass analysis (MS2). This two-stage process of ion selection and fragmentation provides a high degree of specificity, minimizing interferences from other compounds.

A study detailing the determination of a related compound, 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate, in human urine showcases the utility of LC-MS/MS. nih.gov This method involved simple sample preparation by diluting urine with a buffer and adding an internal standard. nih.gov The precision of such methods is typically high, with coefficients of variation often falling within a narrow range, and accuracy is generally excellent. nih.gov The development of such assays is crucial for clinical and research applications requiring the measurement of specific metabolites. nih.gov

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including this compound. It provides detailed information about the chemical environment of each hydrogen atom within the molecule.

In the ¹H NMR spectrum of a related compound, 4'-hydroxy-3'-methylacetophenone, distinct signals corresponding to the different types of protons are observed. chemicalbook.com For instance, the aromatic protons typically appear in the downfield region of the spectrum, while the methyl protons of the acetyl group and the methyl group on the ring appear at more upfield chemical shifts. chemicalbook.com The splitting patterns of these signals (singlet, doublet, triplet, etc.) provide information about the number of neighboring protons, which helps in piecing together the molecular structure. The integration of the peak areas is proportional to the number of protons giving rise to that signal.

Studies on similar compounds, such as 4-hydroxy-3-methoxyacetophenone, have utilized ¹H NMR to investigate interactions with other molecules. researchgate.netresearchgate.net These studies demonstrate how changes in the chemical shifts of specific protons can indicate hydrogen bonding and other intermolecular interactions. researchgate.netresearchgate.net

Mass Spectrometry (MS) (e.g., FT-ICR MS, Orbitrap MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. High-resolution mass spectrometers like Fourier-transform ion cyclotron resonance (FT-ICR) MS and Orbitrap MS can provide extremely accurate mass measurements, aiding in the unambiguous identification of this compound.

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (180.20 g/mol ). nih.govsigmaaldrich.com The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For ketones, common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.org The analysis of these fragment ions helps to confirm the structure of the compound. For instance, the mass spectrum of a similar compound, 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-, shows characteristic fragment ions that can be used for its identification. nist.gov

Infrared (IR) Spectroscopy (FTIR)

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Key expected absorptions include:

A broad O-H stretching band for the phenolic hydroxyl group.

A strong C=O stretching band for the ketone carbonyl group.

C-H stretching bands for the aromatic and aliphatic protons.

C-O stretching bands for the methoxy (B1213986) and phenolic ether linkages.

C=C stretching bands for the aromatic ring.

The FTIR spectra of related compounds, such as 4-hydroxy-3-methylacetophenone and 4-hydroxy-3-methoxyacetophenone, have been recorded and interpreted with the aid of computational methods to assign the fundamental vibrational modes. nih.gov Data from the NIST Chemistry WebBook for a similar compound, 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-, also provides an example of its IR spectrum. nist.gov

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR spectroscopy. It provides information about the vibrational modes of a molecule and is particularly useful for studying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional structural information to complement the data obtained from IR spectroscopy.

The Raman spectrum of a related compound, 4'-hydroxy-3'-methylacetophenone, is available and provides a reference for the types of signals that might be expected for this compound. chemicalbook.com Studies on similar molecules like 4-hydroxy-3-methylacetophenone have utilized FT-Raman spectroscopy in conjunction with theoretical calculations to analyze their vibrational spectra in detail. nih.gov

Sample Preparation and Extraction Methods

The successful analysis of this compound often depends on the effective preparation and extraction of the compound from its matrix. The choice of method depends on the nature of the sample (e.g., plant material, biological fluid, reaction mixture) and the analytical technique to be used.

Common sample preparation techniques may include:

Solvent Extraction: This is a widely used method to isolate the compound from a solid or liquid matrix. The choice of solvent is crucial and depends on the polarity of this compound. For instance, in the synthesis of a related compound, p-hydroxyphenylacetone, ethyl acetate (B1210297) was used for extraction. google.com

Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for sample clean-up and concentration. It can selectively retain the analyte of interest on a solid sorbent while interfering substances are washed away.

Derivatization: In some cases, especially for gas chromatography (GC) analysis, the compound may be chemically modified (derivatized) to improve its volatility and thermal stability. For example, in the analysis of related metabolites, propionylation followed by silylation was used to prepare the sample for GC-MS analysis. nih.gov

The synthesis of related compounds often involves purification steps such as recrystallization or column chromatography to isolate the final product. For example, the synthesis of 4-hydroxy-3-methoxy-5-aminomethylbenzaldehydes involved purification by column and thin-layer chromatography. researchgate.net Similarly, the preparation of 4-hydroxy-3-methoxyacetophenone involved purification steps to obtain the desired product. google.com

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that has found application in the analysis of this compound. sigmaaldrich.com This method involves the use of a coated fiber to concentrate volatile and semi-volatile compounds from a sample matrix. sigmaaldrich.comyoutube.com The versatility of SPME allows for either direct immersion of the fiber into a liquid sample or exposure to the headspace above the sample, making it suitable for a wide range of analytical scenarios. youtube.comnih.gov

One of the key advantages of SPME is its ability to combine sampling, isolation, and enrichment into a single step, which simplifies the analytical workflow and reduces sample handling. youtube.comnih.gov For the analysis of volatile compounds like this compound, headspace SPME (HS-SPME) is particularly useful. nih.gov This approach helps to protect the SPME fiber from complex sample matrices, thereby extending its lifespan. youtube.com

A study focusing on the quantitative analysis of volatile lignin-derived phenolic monomers, including this compound, in complex aqueous solutions utilized HS-SPME coupled with gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com The researchers optimized the HS-SPME parameters and employed a polyacrylate fiber for the extraction. sigmaaldrich.com The choice of fiber coating is critical in SPME as it determines the selectivity and efficiency of the extraction. sigmaaldrich.com By carefully controlling parameters such as extraction time, temperature, and sample pH, analysts can achieve consistent and quantifiable results, even at low analyte concentrations. sigmaaldrich.comnih.gov

Table 1: SPME Parameters for this compound Analysis

ParameterSpecificationSource
Technique Headspace Solid-Phase Microextraction (HS-SPME) nih.govsigmaaldrich.com
Fiber Coating Polyacrylate sigmaaldrich.com
Coupled Analysis Gas Chromatography-Mass Spectrometry (GC-MS) sigmaaldrich.com

Solvent Extraction

Solvent extraction remains a fundamental and widely used technique for the isolation of this compound from various sources. This method relies on the differential solubility of the compound in two immiscible liquids, typically an aqueous phase and an organic solvent.

In the synthesis and purification of this compound, solvent extraction plays a crucial role. For instance, after a chemical reaction, the product is often extracted from the reaction mixture using a suitable organic solvent. In one patented method for preparing 4-hydroxy-3-methoxyacetophenone, a related compound, dichloromethane (B109758) was used to extract the product from the aqueous reaction mixture. google.com The organic layers were then combined, washed, and dried to isolate the desired compound. google.com

Similarly, in the laboratory synthesis of 4-Methoxyphenylacetone, an oily liquid product is obtained, which is then purified. bloomtechz.com This purification can involve extraction with a solvent like anhydrous ether after precipitation. bloomtechz.com The choice of solvent is critical and depends on the polarity and solubility of this compound and the impurities present.

Acidic Hydrolysis for Conjugated Compounds

In biological systems, this compound can exist in a conjugated form, meaning it is chemically bound to another molecule, such as a glucuronide or sulfate (B86663). To analyze the total amount of the compound, a preliminary step of acidic hydrolysis is often required to break these bonds and release the free form of this compound.

While specific studies detailing acidic hydrolysis for this compound are not prevalent in the provided search results, the principle is a standard procedure in the analysis of phenolic compounds in biological matrices. This process typically involves heating the sample in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. The conditions of hydrolysis, including acid concentration, temperature, and time, must be carefully optimized to ensure complete cleavage of the conjugate without degrading the target analyte.

Structure Activity Relationship Sar Studies of 4 Hydroxy 3 Methoxyphenylacetone and Analogues

Influence of Functional Groups on Biological Activity

The biological activity of 4-hydroxy-3-methoxyphenylacetone is significantly influenced by its key functional groups: the hydroxyl (-OH), methoxy (B1213986) (-OCH3), and acetonyl (-CH2COCH3) groups attached to the benzene (B151609) ring. sigmaaldrich.comsigmaaldrich.com Alterations to these groups can modulate the compound's potency and selectivity towards various biological targets.

The phenolic hydroxyl group and the methoxy group are particularly important for the molecule's interactions with biological systems. researchgate.net The arrangement of these substituents on the benzene ring affects the molecule's electronic properties and its ability to form hydrogen bonds, which are often critical for binding to enzyme active sites or receptors. researchgate.net For instance, studies on related phenolic compounds have demonstrated that the position and nature of substituents can drastically alter their antioxidant and anti-inflammatory properties.

The acetonyl side chain also plays a vital role in determining the biological profile. Modifications to this chain, such as altering its length or introducing different functional groups, can impact the compound's lipophilicity and steric properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with target proteins.

Comparative Studies with Structurally Related Compounds

For example, comparing this compound with vanillin (B372448) (which has an aldehyde group instead of an acetonyl group) or with guaiacol (B22219) (which lacks the acetonyl side chain) can help elucidate the role of the side chain in a particular biological effect. researchgate.net Similarly, comparing it with analogues having different substitution patterns on the aromatic ring can reveal the optimal arrangement of functional groups for a desired activity.

A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which share the same substituted phenolic ring, identified potent and selective inhibitors of 12-lipoxygenase. nih.gov This highlights how the core 2-hydroxy-3-methoxyphenyl moiety can serve as a scaffold for developing targeted inhibitors. The research emphasized the importance of the substitution pattern for achieving high potency and selectivity. nih.gov

Another related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a gut microbiota metabolite of dietary phenolic acids, has shown beneficial effects on lipid metabolism. nih.gov This suggests that modifications of the side chain from an acetone (B3395972) to a propionic acid can lead to different biological activities, in this case, interacting with G-protein coupled receptors like GPR41. nih.gov

Below is a data table comparing the structural features of this compound with some of its related compounds.

Compound NameStructureKey Functional GroupsNotable Biological Activity
This compound HOC₆H₃(OCH₃)CH₂COCH₃Phenolic -OH, Methoxy, AcetonylPrecursor for various synthetic compounds
Vanillin HOC₆H₃(OCH₃)CHOPhenolic -OH, Methoxy, AldehydeFlavoring agent, antioxidant
Guaiacol HOC₆H₄(OCH₃)Phenolic -OH, MethoxyPrecursor for flavorants, expectorant
3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) HOC₆H₃(OCH₃)CH₂CH₂COOHPhenolic -OH, Methoxy, Carboxylic acidImproves hepatic lipid metabolism
Apocynin (Acetovanillone) HOC₆H₃(OCH₃)COCH₃Phenolic -OH, Methoxy, AcetylNADPH oxidase inhibitor

Molecular Docking and Computational Approaches

Molecular docking and other computational methods are powerful tools for investigating the SAR of this compound and its analogues at a molecular level. These techniques predict the binding orientation and affinity of a ligand (the compound) to the active site of a target protein.

Computational studies can help to:

Identify potential biological targets: By docking the compound against a library of protein structures, potential receptors or enzymes can be identified.

Elucidate binding modes: Docking simulations can reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the protein's active site. researchgate.net

Predict binding affinities: The calculated binding energy can provide an estimate of the compound's potency.

Guide the design of new analogues: By understanding the key interactions, modifications can be proposed to improve binding and, consequently, biological activity.

For instance, a molecular docking study of 4-ethyl-2-methoxyphenol, a compound structurally similar to the guaiacyl core of this compound, with the glucagon-like peptide-1 (GLP-1) receptor revealed specific binding interactions and a notable binding energy, suggesting its potential as a GLP-1 receptor agonist. researchgate.net Such computational insights are invaluable for guiding the synthesis of new derivatives with potentially enhanced therapeutic effects.

Future Directions and Emerging Research Areas for 4 Hydroxy 3 Methoxyphenylacetone

Novel Synthetic Routes and Green Chemistry Applications

The industrial production of fine chemicals like 4-hydroxy-3-methoxyphenylacetone is undergoing a paradigm shift towards sustainability. Future research will likely prioritize the development of novel synthetic methodologies that align with the principles of green chemistry.

Current research into related compounds, such as 4-hydroxy-3-methoxyacetophenone, highlights promising avenues. For instance, the use of Fries rearrangement reactions in the synthesis of acetophenone (B1666503) derivatives is noted for its 100% atom economy, a key principle of green chemistry that maximizes the incorporation of raw materials into the final product. google.com This approach minimizes waste at the source. google.com The exploration of reusable and less hazardous catalysts and solvents, such as methanesulfonic acid which can be recovered and reused, is a critical area of development. google.com Applying these principles to the synthesis of this compound could lead to more environmentally benign and cost-effective production methods suitable for large-scale industrial applications. google.com

Key Research Objectives:

Catalyst Development: Investigating solid acid catalysts, biocatalysts (enzymes), and recyclable homogeneous catalysts to replace traditional, more hazardous ones.

Alternative Solvents: Focusing on benign and recoverable solvents to reduce environmental pollution. google.com

Atom Economy: Designing synthetic pathways, potentially inspired by reactions like the Fries rearrangement, that maximize the incorporation of all starting materials into the final product. google.com

Bio-based Synthesis: Engineering microbial pathways to produce this compound directly from renewable feedstocks.

Deeper Elucidation of Biological Mechanisms of Action

Preliminary studies have indicated that this compound possesses interesting biological activities, but the underlying molecular mechanisms are not yet fully understood. A significant future research direction is the detailed investigation of how this compound interacts with biological systems at a cellular and molecular level.

For example, the compound has demonstrated significant inhibitory effects against α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion and glucose absorption. researchgate.net This suggests a potential mechanism for managing hyperglycemia. Future studies will need to employ techniques like enzyme kinetics, X-ray crystallography, and computational modeling to determine the precise binding mode and structure-activity relationships.

Additionally, reports suggest it can inhibit enzymes in bacterial cells and may have a role in treating congestive heart failure. biosynth.com The structural similarity to metabolites of neurotransmitters like dopamine (B1211576) also opens the possibility of activity within the central nervous system. nih.gov

Areas for Mechanistic Studies:

Enzyme Inhibition: Detailed kinetic and structural analysis of the interaction with α-glucosidase and α-amylase. researchgate.net

Antimicrobial Action: Identifying the specific bacterial enzymes or pathways that are inhibited by the compound. biosynth.com

Receptor Binding Assays: Screening the compound against a panel of receptors, such as G-protein coupled receptors (GPCRs), to identify specific molecular targets. A related compound, 3-(4-hydroxy-3-methoxyphenyl) propionic acid, has been shown to act via the GPR41 receptor to modulate lipid metabolism. nih.gov

Cellular Signaling: Investigating the effect of the compound on intracellular signaling cascades, such as those involved in inflammation, oxidative stress, and metabolic regulation.

Exploration of New Therapeutic Targets

Building on a deeper understanding of its mechanism of action, future research will explore new therapeutic applications for this compound and its synthetic derivatives. The core acetophenone structure is a versatile scaffold that can be chemically modified to enhance potency and target a wide range of diseases. nih.gov

The synthesis of derivatives has already shown promise, with some exhibiting potential in managing conditions like inflammation, Alzheimer's disease, and hypertension. researchgate.net The broad pharmacological potential of natural acetophenones, which includes anticancer, analgesic, antioxidant, cardioprotective, and neuroprotective effects, provides a roadmap for future investigations into this compound. nih.gov

Potential Therapeutic Areas for Exploration:

Therapeutic AreaRationaleKey Research Focus
Metabolic Diseases Demonstrated inhibition of α-amylase and α-glucosidase. researchgate.netIn vivo studies in models of diabetes and obesity; investigation of effects on lipid metabolism and insulin (B600854) sensitivity.
Neurodegenerative Diseases Structural similarity to neuroactive compounds and potential of derivatives to treat Alzheimer's. researchgate.netnih.govScreening for activity against targets like beta-amyloid aggregation, tau phosphorylation, and neuroinflammation.
Oncology Many acetophenone derivatives exhibit anticancer properties, including inducing apoptosis and inhibiting cell proliferation. nih.govScreening against various cancer cell lines and investigating effects on key cancer signaling pathways.
Cardiovascular Disease Initial studies suggest potential in congestive heart failure. biosynth.com Derivatives show potential for hypertension. researchgate.netInvestigating cardioprotective effects in preclinical models of heart disease and hypertension.

Advanced Analytical Methodologies and Biomarker Discovery

To fully understand the therapeutic potential and biological fate of this compound, the development of advanced analytical methods is crucial. Future research will focus on creating highly sensitive and specific assays to detect and quantify the compound and its metabolites in biological matrices.

Techniques like liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) are powerful tools for this purpose. nih.gov By incubating the compound with human liver cells (hepatocytes), researchers can simulate human metabolism, identify the resulting metabolites, and develop a metabolic profile. nih.gov These metabolites can then serve as specific biomarkers of exposure or biological effect in clinical and forensic settings. nih.gov The study of related neuroactive compounds and their metabolites, such as 3-Methoxy-4-hydroxyphenylglycol (MHPG) as a marker in mental disorders, underscores the value of this approach. drugfuture.com

Future Analytical and Biomarker Research:

Metabolite Identification: Using in vitro (e.g., human hepatocytes) and in vivo models to characterize the phase I and phase II metabolites of this compound. nih.gov

Pharmacokinetic Studies: Developing validated analytical methods to study the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Biomarker Validation: Identifying and validating specific metabolites in urine, plasma, or cerebrospinal fluid that correlate with intake or a particular biological response. drugfuture.com

Advanced Detection: Employing sophisticated data mining and in silico prediction tools to support the identification of novel metabolic pathways and biomarkers. nih.gov

Role in Lignin (B12514952) Valorization and Biomass Conversion Research

Lignin, a complex aromatic biopolymer, is a major component of lignocellulosic biomass and is typically underutilized in biorefineries. nih.gov As a natural compound found in lignin, this compound is positioned to play a significant role in the emerging field of lignin valorization. biosynth.com This research area focuses on converting low-value lignin streams into high-value chemicals, thereby improving the economic viability and sustainability of biorefineries.

Lignin is primarily composed of p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units. nih.govresearchgate.net this compound is a guaiacyl-type compound. Future research will likely focus on two main strategies:

Breaking Down Lignin: Developing chemo-catalytic or biological processes that can selectively break down the complex lignin polymer to yield specific aromatic platform chemicals, including this compound or its precursors. researchgate.netenergy.gov

Upgrading Lignin Monomers: Using this compound, obtained from lignin depolymerization, as a building block for the synthesis of polymers, resins, pharmaceuticals, and other value-added products.

The concept of "biological funneling," where engineered microbes convert a heterogeneous mix of lignin-derived aromatics into a single target product, is a particularly promising research direction. nih.govenergy.gov this compound could be a target product in such a process, transforming a waste stream into a valuable chemical intermediate.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 4-Hydroxy-3-methoxyphenylacetone to ensure chemical stability during long-term studies?

  • Methodological Answer: Store the compound in tightly sealed glass containers, protected from light, in a cool, well-ventilated environment. Avoid exposure to heat (>25°C) and moisture, as these conditions may degrade the compound. Incompatible materials (e.g., strong oxidizers, acids/bases) must be stored separately to prevent reactive hazards .

Q. What personal protective equipment (PPE) is essential when handling this compound?

  • Methodological Answer: Use NIOSH-approved respiratory protection (e.g., N95 masks) to avoid inhalation of dust, nitrile gloves to prevent skin contact, and safety goggles for eye protection. Lab coats and closed-toe shoes are mandatory. Ensure local exhaust ventilation is operational during handling .

Q. What first-aid measures are critical for accidental exposure to this compound?

  • Methodological Answer:

  • Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs.
  • Skin contact: Wash immediately with soap and water for ≥15 minutes.
  • Eye exposure: Rinse cautiously with water for several minutes; remove contact lenses if present.
  • Ingestion: Rinse mouth; do not induce vomiting. Seek emergency medical care .

Q. What are the known incompatible materials for this compound, and how should they be managed experimentally?

  • Methodological Answer: Avoid contact with strong oxidizing agents (e.g., peroxides), acids, and alkalis, as these may trigger hazardous reactions. Segregate storage areas and label incompatible materials clearly. Use dedicated equipment for reactions involving incompatible substances .

Advanced Research Questions

Q. How can researchers design experiments to assess the toxicological profile of this compound given limited existing data?

  • Methodological Answer: Prioritize tiered testing:

In vitro assays: Use cell cultures (e.g., HepG2, HEK293) to evaluate cytotoxicity (MTT assay) and genotoxicity (Ames test).

In vivo models: Conduct acute toxicity studies in rodents (OECD Guideline 423) with dose ranges of 50–1000 mg/kg. Monitor biomarkers (e.g., liver enzymes, renal function).
Reference gaps in acute toxicity data from existing SDS .

Q. What methodological approaches are recommended for analyzing the purity and structural integrity of this compound?

  • Methodological Answer:

  • Purity analysis: Use HPLC (C18 column, UV detection at 254 nm) or GC-MS (DB-5 column, electron ionization) to quantify impurities.
  • Structural verification: Employ 1^1H/13^13C NMR (DMSO-d6 solvent) and FT-IR to confirm functional groups (e.g., carbonyl, methoxy). Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. How can reaction conditions be optimized to minimize hazardous byproduct formation when using this compound as a synthetic precursor?

  • Methodological Answer:

  • Temperature control: Maintain reactions at 25–60°C to avoid thermal decomposition.
  • Catalyst screening: Test palladium or enzyme-catalyzed pathways for selectivity.
  • Byproduct monitoring: Use real-time GC or LC-MS to detect intermediates (e.g., quinones) and adjust stoichiometry/pH accordingly .

Q. How can conflicting stability data under varying pH conditions be resolved in pharmacological studies?

  • Methodological Answer: Conduct accelerated stability studies (ICH Q1A guidelines) across pH 1–13 at 40°C/75% RH. Analyze degradation products via LC-MS and quantify stability-indicating parameters (e.g., half-life). Correlate results with computational models (e.g., DFT for hydrolysis pathways) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.